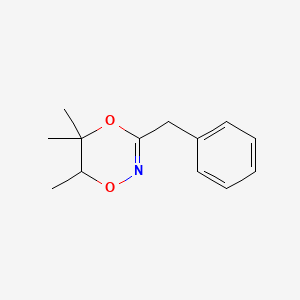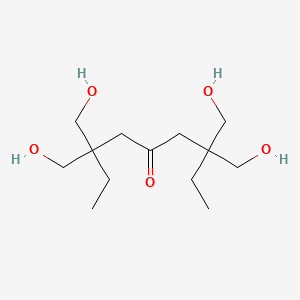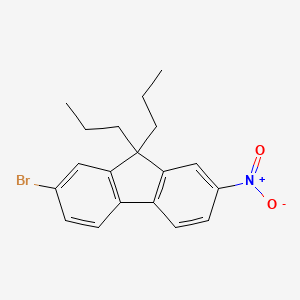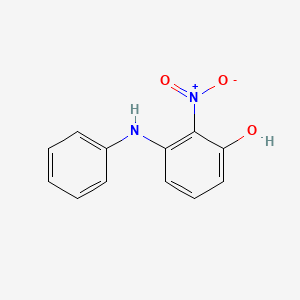
3-Anilino-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of an aniline group (C6H5NH2) attached to the phenol ring, which also contains a nitro group (NO2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-nitrophenol typically involves the nitration of aniline derivatives followed by the introduction of the phenol group. One common method is the nitration of 2-nitroaniline, which can be achieved using concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitrophenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenol group can be oxidized to form quinones under specific conditions.
Substitution: The aniline group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aminophenols, quinones, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Anilino-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Anilino-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
3-Anilino-2-nitrophenol can be compared with other nitrophenol derivatives, such as:
2-Nitrophenol: Similar in structure but lacks the aniline group, leading to different chemical properties and reactivity.
4-Nitrophenol: Another isomer with the nitro group in the para position, which affects its chemical behavior and applications.
2-Amino-3-nitrophenol: Contains an amino group instead of an aniline group, resulting in different biological activities and uses
The uniqueness of this compound lies in its combination of the aniline and nitro groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
670234-45-4 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-anilino-2-nitrophenol |
InChI |
InChI=1S/C12H10N2O3/c15-11-8-4-7-10(12(11)14(16)17)13-9-5-2-1-3-6-9/h1-8,13,15H |
Clé InChI |
ZYAKALYRVDKBAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



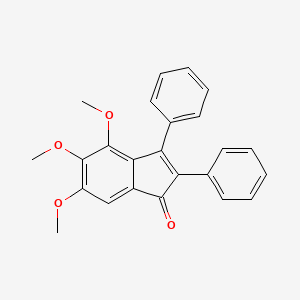
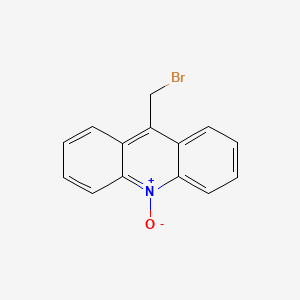

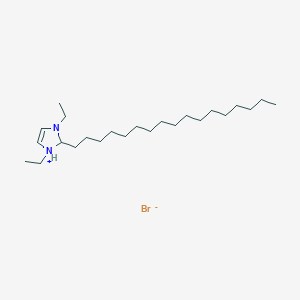
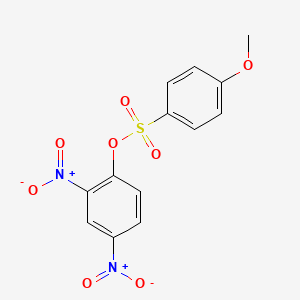
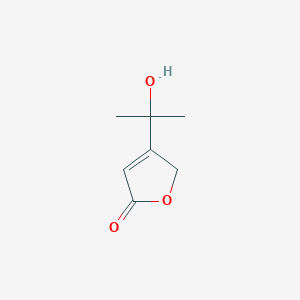
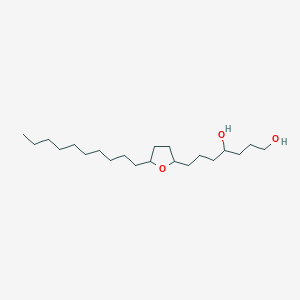
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
